molecular formula C10H11ClN2 B2787005 3-[(3-Chloro-4-methylphenyl)amino]propanenitrile CAS No. 565166-65-6

3-[(3-Chloro-4-methylphenyl)amino]propanenitrile

Cat. No.: B2787005
CAS No.: 565166-65-6
M. Wt: 194.66
InChI Key: UBLDYMOCUQFPBC-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methylphenyl)amino]propanenitrile (CAS: 667412-82-0) is a secondary amine derivative featuring a chloro-substituted aromatic ring and a nitrile functional group. Its molecular formula is C₁₀H₁₀ClN₂, with a molecular weight of 196.65 g/mol. This compound has been used in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLDYMOCUQFPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(3-Chloro-4-methylphenyl)amino]propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in inflammatory responses, leading to potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs, focusing on substituent effects, synthesis routes, and applications.

Substituent Variations: Chloro vs. Methyl/Acetyl Groups

Key Observations :
  • However, this may also contribute to synthetic challenges, as evidenced by its discontinued status .
  • Phenoxy vs. Anilino Linkage: 3-(4-Chloro-3-methylphenoxy)propanenitrile replaces the anilino group with a phenoxy group, reducing basicity and altering solubility in polar solvents .
  • Acetyl Group : The acetylated analog (C₁₂H₁₄N₂O) introduces steric and electronic effects, likely directing reactivity toward ketone-specific transformations .

Reactivity and Functional Group Analysis

Table 2: Functional Group Impact
Functional Group Reactivity Profile Example Compound
Nitrile (C≡N) Participates in cycloadditions, reductions All compounds above
Chloro (Cl) Electrophilic substitution, SNAr reactions Target compound, phenoxy analog
Acetyl (COCH₃) Condensation, nucleophilic acyl substitution 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile
Phenoxy (O-linked) Ether cleavage, oxidation 3-(4-Chloro-3-methylphenoxy)propanenitrile
Key Insights :
  • The nitrile group in all compounds enables versatile transformations, such as conversion to amines or carboxylic acids.
  • Chloro-substituted derivatives may exhibit enhanced stability in acidic conditions compared to non-halogenated analogs but face regulatory and synthetic hurdles .

Biological Activity

3-[(3-Chloro-4-methylphenyl)amino]propanenitrile, also known as (3S)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile, is an organic compound characterized by its unique structure that includes an amino group, a chloro substituent, and a nitrile functional group. Its molecular formula is C10H11ClN2, with a molecular weight of approximately 194.66 g/mol. This compound has garnered interest due to its potential biological activities, particularly in enzyme-substrate interactions and its possible therapeutic applications.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Enzyme Interactions : The compound acts as a substrate for nitrilase enzymes, which are involved in the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction is significant in various biochemical pathways and industrial applications.
  • Cell Signaling Modulation : Preliminary studies suggest that this compound may influence cell signaling pathways related to cell growth and apoptosis. It has been observed to alter the expression of genes involved in these processes, potentially impacting cellular metabolism.

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Anticancer Potential : There are indications that it may have anticancer properties, warranting further investigation into its mechanisms and efficacy in cancer treatment.

Case Studies

  • Enzyme Interaction Studies : Research has focused on the interactions of this compound with specific enzymes. These studies help elucidate the mechanisms through which the compound participates in biochemical pathways and assess its potential therapeutic applications.
  • Toxicity Assessments : A pilot study evaluated the acute toxicity of related compounds in animal models. While specific data on this compound was not directly available, related studies indicated a lack of significant toxicity at high doses, suggesting safety for further pharmacological testing .

Comparative Data Table

Biological ActivityObservationsReferences
AntimicrobialPotential activity observed in preliminary studies
AnticancerSuggested efficacy in cancer models; further research needed
Enzyme InteractionActs as a substrate for nitrilases; impacts biochemical pathways
ToxicityRelated compounds show low toxicity at high doses

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